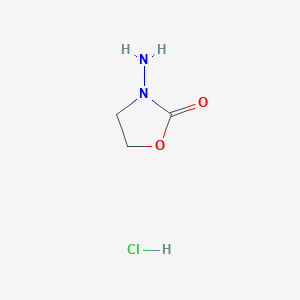

![molecular formula C6H5NO2 B1315109 [1,3]Dioxolo[4,5-b]pyridine CAS No. 72138-73-9](/img/structure/B1315109.png)

[1,3]Dioxolo[4,5-b]pyridine

Vue d'ensemble

Description

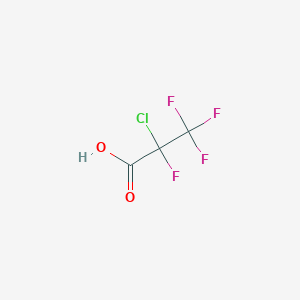

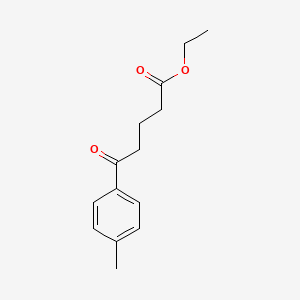

“[1,3]Dioxolo[4,5-b]pyridine” is a bicyclic heterocyclic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is a stable, aromatic compound and is an isostere of naphthalene . The structure allows modifications at five positions namely N(1), C(3), C(4), C(5), and C(6) .

Synthesis Analysis

An efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .

Molecular Structure Analysis

The molecular formula of this compound is C6H5NO2 . It has an average mass of 123.109 Da and a monoisotopic mass of 123.032028 Da .

Physical And Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . The molecular weight is 202.01 .

Applications De Recherche Scientifique

Synthesis and Material Applications

Crystal Structure and Corrosion Inhibition : A study by Filali et al. (2019) explored the crystal structure and corrosion inhibition capabilities of a compound containing [1,3]dioxolo[4,5-b]pyridine. The compound exhibited potential as a corrosion inhibitor due to its complex structure, which includes dioxolo, pyridine, pyridazine, and pyran rings, contributing to a supramolecular structure via various hydrogen bonds and weak interactions. This illustrates the compound's utility in materials science, particularly in corrosion protection Filali et al., 2019.

Unexpected One‐Step Formation : Lechel et al. (2012) reported the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines via a Hofmann–Löffler–Freytag Reaction. This discovery provides insights into the synthesis of pyridine-containing macrocycles, highlighting the versatility of this compound derivatives in organic synthesis Lechel et al., 2012.

Chemical Synthesis and Mechanistic Insights

Microwave-Assisted Synthesis : Kosurkar et al. (2014) developed a highly efficient synthetic protocol for 2-aminooxazolo[4,5-b]pyridine derivatives using microwave assistance in an aqueous medium. This method emphasizes the role of this compound derivatives in facilitating novel and efficient pathways for synthesizing heterocyclic compounds Kosurkar et al., 2014.

Synthesis of Anticonvulsant Agents : Zappalà et al. (2004) synthesized derivatives of 7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-ones, showcasing the potential of this compound derivatives in developing new anticonvulsant agents. This research highlights the pharmacological potential of these compounds beyond the constraints of this summary Zappalà et al., 2004.

New Oxazolo[4,5-b]Pyridines : Ghattas and Moustafa (2000) prepared a series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, further extending the chemical versatility of this compound derivatives. Their work underlines the compound's utility in creating fused triheterocyclic compounds, demonstrating its broad applicability in synthetic organic chemistry Ghattas & Moustafa, 2000.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of [1,3]Dioxolo[4,5-b]pyridine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor is believed to contribute to its anticonvulsant activity .

Mode of Action

This compound interacts with the GABA A receptor, leading to changes in the receptor’s function . Molecular dynamic simulations have shown that the compound forms stable interactions with the receptor, which could alter its activity and subsequently influence neuronal excitability .

Biochemical Pathways

Given its interaction with the gaba a receptor, it is likely that it influences pathways related to gabaergic neurotransmission . This could have downstream effects on neuronal excitability and seizure activity.

Pharmacokinetics

Its therapeutic and toxicity profiles have been evaluated in preclinical seizure models . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant activity . It has been found to be effective in preclinical seizure models, suggesting that it can reduce neuronal excitability and suppress seizure activity .

Action Environment

Propriétés

IUPAC Name |

[1,3]dioxolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIOTOBXQVQGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502662 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72138-73-9 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

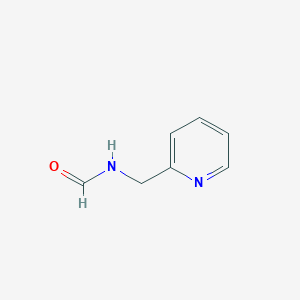

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)

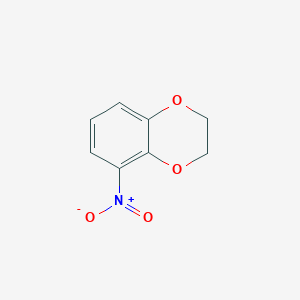

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)

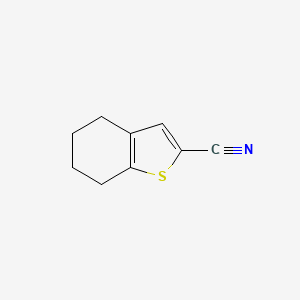

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)